Ethyl hydrazinoacetate hydrochloride

Description

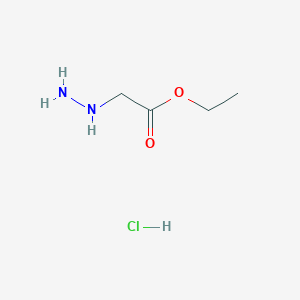

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-hydrazinylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZRIIPYFPIKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989345 | |

| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-92-2 | |

| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6945-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6945-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrazinoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Hydrazinoacetate Hydrochloride from Ethyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of ethyl hydrazinoacetate hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. The focus is on the synthetic route starting from ethyl chloroacetate (B1199739), offering a detailed examination of reaction conditions, experimental protocols, and comparative data to aid in research and development.

Introduction

This compound (CAS No. 6945-92-2) is a valuable building block in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a reactive hydrazine (B178648) moiety and an ester group, allows for diverse chemical transformations. This guide details the prevalent methods for its synthesis from ethyl chloroacetate, providing a technical resource for laboratory and process development applications.

Synthesis Methodologies

The conversion of ethyl chloroacetate to this compound is primarily achieved through nucleophilic substitution of the chlorine atom by hydrazine. Several variations of this core reaction have been developed to optimize yield, purity, and industrial applicability. The most common approaches include direct hydrazinolysis and a protecting group strategy.

Method 1: Direct Hydrazinolysis of Ethyl Chloroacetate

This is the most straightforward approach, involving the direct reaction of ethyl chloroacetate with hydrazine hydrate (B1144303). The reaction is typically carried out in an alcoholic solvent in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting ethyl hydrazinoacetate is then converted to its hydrochloride salt.

A notable procedure involves the use of sodium ethoxide as the base in an ethanol (B145695) solvent.[3] The reaction is initiated at a low temperature (0-5 °C) during the addition of hydrazine hydrate and then allowed to proceed at a slightly higher temperature (25 °C).[3] This method has reported yields in the range of 73-82%.[3]

Method 2: Synthesis via a Protected Hydrazine Intermediate

To enhance selectivity and potentially increase yield and purity, a method utilizing a protected form of hydrazine, tert-butyl carbazate (B1233558), has been developed.[4] This multi-step process involves the initial reaction of ethyl chloroacetate with tert-butyl carbazate to form N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (B1210297). This intermediate is then deprotected and concurrently converted to the hydrochloride salt using concentrated hydrochloric acid in ethanol. This route boasts high yields, reportedly up to 97.9%, with high purity.[4]

Comparative Data of Synthesis Methods

The choice of synthetic route can significantly impact the outcome of the preparation. The following table summarizes key quantitative data from various reported methods.

| Parameter | Method 1: Direct Hydrazinolysis | Method 2: Protected Hydrazine |

| Starting Material | Ethyl Chloroacetate | Ethyl Chloroacetate |

| Key Reagents | Hydrazine hydrate, Sodium ethoxide | tert-Butyl carbazate, Conc. HCl |

| Solvent | Ethanol | Ethanol |

| Reaction Temperature | 0-25 °C | Reflux |

| Reaction Time | ~4 hours | Not specified |

| Reported Yield | 73-82%[3] | up to 97.9%[4] |

| Reported Purity | >99%[3] | 98.7% - 99.1%[4] |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic methods.

Protocol 1: Direct Hydrazinolysis of Ethyl Chloroacetate

Materials:

-

Ethyl chloroacetate (1 mol)

-

Ethanol (560 ml)

-

Sodium ethoxide (1 mol)

-

80% Hydrazine hydrate (1.2 mol)

-

Dry hydrogen chloride gas

-

Activated carbon

Procedure:

-

In a reactor equipped with a stirrer, thermometer, and dropping funnel, add ethyl chloroacetate and ethanol.

-

Add sodium ethoxide to the mixture.

-

While stirring, control the temperature at 0-5 °C and add 80% hydrazine hydrate dropwise over 1 hour.

-

Slowly warm the reaction mixture to 25 °C and maintain for 3 hours.

-

Filter the reaction mixture. The resulting filtrate contains the intermediate ethyl hydrazinoacetate.

-

Pass dry hydrogen chloride gas through the filtrate.

-

Add activated carbon and reflux for 10-30 minutes.

-

Collect the target product, this compound, from the reaction solution.

Protocol 2: Synthesis via a Protected Hydrazine Intermediate

Step 1: Synthesis of (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate This step involves the reaction of ethyl chloroacetate with tert-butyl carbazate. The specifics of this step are outlined in the referenced patent.[4]

Step 2: Deprotection and Salt Formation Materials:

-

(N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (0.160 mol)

-

Ethanol (525 ml)

-

Concentrated hydrochloric acid (17 ml)

-

Absolute ethanol for recrystallization

Procedure:

-

In a three-necked flask, add (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate to ethanol and heat to reflux.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing solution.

-

Monitor the reaction by thin-layer chromatography.

-

Once the reaction is complete, cool the reaction liquid to 5 °C to precipitate the solid crude product.

-

Filter and dry the crude this compound.

-

Recrystallize the crude product from absolute ethanol to obtain the pure white product.

Reaction Pathway and Experimental Workflow

To visually represent the chemical transformation and the procedural flow, the following diagrams are provided.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Comparative experimental workflows for synthesis.

References

- 1. chembk.com [chembk.com]

- 2. CN110845356A - Synthesis method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 3. CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 4. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl Hydrazinoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for ethyl hydrazinoacetate hydrochloride (CAS: 6945-92-2), a crucial intermediate in the synthesis of various heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][2] The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the prevalent manufacturing routes.

Core Synthesis Mechanisms and Pathways

This compound, with the chemical formula C4H11ClN2O2, is the hydrochloride salt of ethyl hydrazinoacetate.[3] Its structure incorporates a reactive hydrazine (B178648) group and an ethyl ester moiety, making it a versatile building block in organic synthesis.[3] Several synthetic routes have been developed, with the most common methods starting from either chloroacetic acid derivatives or ethyl glyoxylate (B1226380).

Synthesis from Chloroacetic Acid Derivatives

A widely employed and economically viable method involves the reaction of a chloroacetic acid derivative with a hydrazine source. This can be further categorized into two main approaches:

1.1.1. Direct Reaction with Hydrazine Hydrate (B1144303):

This approach typically uses ethyl chloroacetate (B1199739) as the starting material, which reacts with hydrazine hydrate in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[4] The resulting ethyl hydrazinoacetate is then treated with hydrochloric acid to yield the final hydrochloride salt.[1][4]

The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine acts as the nucleophile, displacing the chloride from the ethyl chloroacetate.

1.1.2. Route via Chloroacetic Acid and Subsequent Esterification:

An alternative pathway begins with chloroacetic acid, which is first reacted with hydrazine hydrate and an alkali (like sodium hydroxide) to form sodium hydrazinoacetate.[3][5] This intermediate is then subjected to an esterification reaction in the presence of ethanol (B145695) and dry hydrogen chloride to produce this compound.[3][5]

Synthesis from Ethyl Glyoxylate

This method involves the reaction of ethyl glyoxylate with hydrazine hydrate. The reaction initially forms an ethyl hydrazonoacetate intermediate. This intermediate is then reduced, and the final product is obtained by salt formation with hydrochloric acid.[3]

Synthesis Utilizing a Protecting Group

A method designed to achieve high purity and yield involves the use of a protecting group.[6] In this process, ethyl chloroacetate or ethyl bromoacetate (B1195939) is reacted with tert-butyl carbazate (B1233558). The tert-butoxycarbonyl (Boc) protecting group is then removed from the resulting intermediate using concentrated hydrochloric acid, which also facilitates the formation of the hydrochloride salt.[6]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes.

Protocol 1: From Ethyl Chloroacetate and Hydrazine Hydrate

This protocol is adapted from patent literature describing the direct reaction.[4]

-

Reaction Setup: A reactor equipped with a stirrer, thermometer, and dropping funnel is charged with ethyl chloroacetate (1 mol), ethanol (560 ml), and sodium ethylate (1 mol).

-

Addition of Hydrazine Hydrate: The mixture is cooled to 0-5 °C with stirring. 80% hydrazine hydrate (1.2 mol) is added dropwise over 1 hour, maintaining the temperature within the specified range.

-

Reaction: The reaction mixture is slowly warmed to 25 °C and stirred for an additional 3 hours.

-

Isolation of Intermediate: The reaction mixture is filtered to remove any solid byproducts. The filtrate contains the intermediate ethyl hydrazinoacetate.

-

Hydrochlorination: Dry hydrogen chloride gas is bubbled through the filtrate.

-

Decolorization and Crystallization: Activated carbon is added to the solution, and it is refluxed for 10-30 minutes. The hot solution is filtered, and the filtrate is cooled to induce crystallization of this compound.

-

Drying: The resulting solid is filtered and dried to yield the final product.

Protocol 2: From Chloroacetic Acid

This protocol is based on a patented method involving initial salt formation followed by esterification.[5]

-

Formation of Sodium Hydrazinoacetate: Chloroacetic acid, hydrazine hydrate (80%), and an alkali (e.g., sodium hydroxide) are mixed and heated. The reaction is maintained at a temperature between 0 and 25 °C.

-

Workup of Intermediate: The reaction mixture is concentrated under reduced pressure to remove water, followed by filtration.

-

Esterification and Salt Formation: Absolute ethanol and dry hydrogen chloride are added to the sodium hydrazinoacetate to perform the esterification and form the hydrochloride salt. This step also produces sodium chloride as a byproduct.

-

Isolation: The mixture is filtered to separate the solid sodium chloride. The filtrate, containing the desired product, is cooled to induce crystallization.

-

Purification: The crystals of this compound are separated by filtration and dried. The filtrate can be distilled to recover ethanol.

Protocol 3: Using a Protecting Group Strategy

This protocol is derived from a patent describing the use of a tert-butyl carbazate protecting group.[6]

-

Protection Step: Ethyl chloroacetate or ethyl bromoacetate (1 molar equivalent) is reacted with tert-butyl carbazate (1 to 2 molar equivalents) in a solvent such as dichloromethane, water, acetonitrile, or methanol (B129727) at a temperature between 0 and 50 °C. The solvent is then removed under reduced pressure to yield (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (B1210297).

-

Deprotection and Hydrochloride Formation: The protected intermediate is dissolved in ethanol and heated to reflux. Concentrated hydrochloric acid is slowly added dropwise.

-

Crystallization and Purification: After the reaction is complete (monitored by a suitable method like TLC), the reaction mixture is cooled to 5 °C to precipitate the crude product. The crude this compound is then recrystallized from absolute ethanol to obtain the pure product.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the different synthesis methods.

| Synthesis Method | Starting Materials | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| From Ethyl Chloroacetate | Ethyl chloroacetate, Hydrazine Hydrate, Sodium Ethylate | 73-82 | >99 | 147.0-148.6 | [4] |

| From Chloroacetic Acid | Chloroacetic Acid, Hydrazine Hydrate, Alkali | 78 | Not Reported | Not Reported | [6] |

| From Chloroacetic Acid (older method) | Chloroacetic Acid, Hydrazine Hydrate, Alkali | 25 | Not Reported | Not Reported | [6][7] |

| Protecting Group Method (Example 1) | (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate, Conc. HCl | 92.8 | 98.5 | Not Reported | [6] |

| Protecting Group Method (Example 2) | (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate, Conc. HCl | 97.5 | 98.7 | Not Reported | [6] |

| Protecting Group Method (Example 3) | (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate, Conc. HCl | 97.9 | 99.1 | Not Reported | [6] |

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthesis pathways.

Caption: Workflow for Synthesis from Ethyl Chloroacetate.

Caption: Workflow for Synthesis from Chloroacetic Acid.

Caption: Workflow for Synthesis using a Protecting Group.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [chembk.com]

- 3. This compound (6945-92-2) for sale [vulcanchem.com]

- 4. CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 5. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 7. CN110845356A - Synthesis method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl Hydrazinoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of ethyl hydrazinoacetate hydrochloride. The information is intended to support laboratory research and development activities.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₄H₁₁ClN₂O₂.[1] It is the hydrochloride salt of ethyl hydrazinoacetate and serves as a crucial intermediate in organic synthesis, particularly for nitrogen-containing heterocyclic compounds which are prevalent in many pharmaceuticals.[1][2]

-

CAS Number: 6945-92-2[1]

-

Synonyms: Ethyl 2-hydrazinylacetate hydrochloride, Hydrazino-acetic acid ethyl ester HCl, Carbethoxymethylhydrazine hydrochloride.[1][3][]

The structure consists of a hydrazine (B178648) group (H₂N-NH-) linked to an acetate (B1210297) group, which is esterified with an ethyl moiety. The hydrochloride salt form enhances its stability.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 154.60 g/mol | [1][5][6][7] |

| Appearance | Crystalline solid, powder, white sheet product | [1][5][8] |

| Melting Point | 152-154 °C (lit.) | [1][2][5][9] |

| Boiling Point | 223°C at 760 mmHg | [1] |

| Flash Point | 88.6°C | [1] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | [9] |

| Stability | Stable under recommended storage conditions; Hygroscopic | [9][10] |

| InChI Key | HZZRIIPYFPIKHR-UHFFFAOYSA-N | [1][3][][5][9][11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application.

Several synthetic routes for preparing this compound have been reported. The choice of method may depend on the availability of starting materials, desired yield, and purity.

Protocol 1: From Ethyl Glyoxylate (B1226380) and Hydrazine Hydrate (B1144303) [1] This method involves the reaction of ethyl glyoxylate with hydrazine hydrate to form an intermediate, which is then catalyzed and treated with HCl for salt formation.

-

Reaction: React ethyl glyoxylate with hydrazine hydrate in a suitable solvent for a period of 30 minutes to 5 hours to form an ethyl hydrazonoacetate intermediate.

-

Catalysis: Introduce a catalyst to the reaction mixture.

-

Heating: Maintain the reaction temperature between 20°C and 100°C for 0.5 to 24 hours.

-

Salt Formation: Introduce hydrogen chloride to the reaction mixture to precipitate the final product, this compound.

-

Isolation: The product is isolated through filtration, washed, and dried.

Protocol 2: From Chloroacetic Acid and Hydrazine Hydrate [1][12] This approach begins with chloroacetic acid and hydrazine hydrate to form sodium hydrazinoacetate, followed by esterification.

-

Initial Reaction: Mix and heat chloroacetic acid, hydrazine hydrate, and an alkali (e.g., sodium hydroxide) at a temperature between 0°C and 25°C to produce sodium hydrazinoacetate.[1][12]

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove water.[12]

-

Esterification: Add absolute ethanol (B145695) to the filtered intermediate and introduce dry hydrogen chloride gas to facilitate the esterification reaction, yielding this compound and sodium chloride.[1][12]

-

Purification: Filter the mixture to remove sodium chloride. The filtrate is then cooled to crystallize the product.[12]

-

Drying: The crystallized product is dried to obtain pure this compound.[12]

Protocol 3: From Ethyl Chloroacetate (B1199739) and Tert-Butyl Carbazate (B1233558) [8] This method utilizes a protecting group strategy.

-

Protection Reaction: React ethyl chloroacetate or ethyl bromoacetate (B1195939) with tert-butyl carbazate to form (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate.

-

Deprotection and Salt Formation: Add the protected intermediate to ethanol and heat to reflux. Slowly add concentrated hydrochloric acid to the solution.

-

Crystallization: Cool the reaction mixture to approximately 5°C to precipitate the crude product.

-

Recrystallization: Recrystallize the crude solid from absolute ethanol to obtain the pure white product with a reported yield of up to 97.5% and purity of 98.7%.[8]

Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Record ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

-

The resulting spectra should be compared with reference data to confirm the chemical structure. Spectral data for this compound is available in chemical databases.[11]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample, typically as a KBr pellet or a mull.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Characteristic peaks corresponding to the N-H (hydrazine), C=O (ester), and C-O bonds should be observed and compared with reference spectra.[7]

-

-

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI).

-

The resulting mass spectrum should show a molecular ion peak corresponding to the free base of the compound, confirming its molecular weight.[11]

-

Workflow and Application Diagrams

The following diagrams, created using the DOT language, illustrate the synthesis workflows and the central role of this compound as a chemical intermediate.

Caption: Synthesis workflow starting from chloroacetic acid.

Caption: Synthesis workflow via a protected intermediate route.

Caption: Role as a versatile intermediate in chemical synthesis.

Applications and Reactivity

The chemical properties of this compound are defined by the reactivity of its hydrazine group, which is a potent nucleophile.[1] This makes it highly useful in condensation reactions with carbonyl compounds to form hydrazones. The ester group also allows for further chemical modifications.[1]

Its primary application is as a key intermediate in the synthesis of more complex molecules:

-

Heterocyclic Chemistry: It is a fundamental building block for a wide variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals.[2]

-

Coordination Chemistry: The compound is used to prepare hydrazone ligands for the synthesis of novel metal complexes, such as those with copper(II) and palladium(II).[1][5][6] These complexes are studied for their magnetic, catalytic, and biological properties, including antibacterial and cytotoxic activities.[6]

-

Drug Discovery: Hydrazone derivatives synthesized from this compound are investigated for a broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[13]

Safety and Handling

-

General Precautions: Avoid contact with skin and eyes and do not breathe dust.[2] It is recommended to use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] The compound is hygroscopic and should be protected from moisture.[9]

-

Stability: The compound is stable under recommended storage conditions.[10]

-

Incompatibilities: Avoid strong oxidizing agents.[10]

-

Disposal: Dispose of unused product and surplus materials through a licensed disposal company.[10]

References

- 1. This compound (6945-92-2) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl hydrazinoacetate, HCl | CymitQuimica [cymitquimica.com]

- 5. Ethyl hydrazinoacetate 97 6945-92-2 [sigmaaldrich.com]

- 6. 肼基乙酸乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 9. This compound | 6945-92-2 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound(6945-92-2) 13C NMR [m.chemicalbook.com]

- 12. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]

- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl Hydrazinoacetate Hydrochloride (CAS: 6945-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrazinoacetate hydrochloride (CAS No. 6945-92-2) is a versatile reagent and a key building block in synthetic organic chemistry.[1] Its unique structure, featuring a reactive hydrazine (B178648) moiety and an ester functional group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly nitrogen-containing heterocycles.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in the structures of many approved drugs. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of pharmacologically relevant molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 6945-92-2 |

| Molecular Formula | C₄H₁₁ClN₂O₂ |

| Molecular Weight | 154.60 g/mol [2] |

| Appearance | White to off-white crystalline solid or powder[3] |

| Melting Point | 152-154 °C[2] |

| Boiling Point | 223 °C at 760 mmHg |

| Solubility | Soluble in water.[3] Sparingly soluble in DMSO and slightly soluble in methanol. |

| InChI Key | HZZRIIPYFPIKHR-UHFFFAOYSA-N[2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. Two common methods are outlined below.

Chloroacetic Acid Method

This method involves the reaction of chloroacetic acid with hydrazine hydrate (B1144303), followed by esterification.

Experimental Protocol:

-

Formation of Sodium Hydrazinoacetate: Chloroacetic acid is mixed and heated with hydrazine hydrate and an alkali (e.g., sodium hydroxide) at a temperature between 0 and 25 °C to yield sodium hydrazinoacetate.[4]

-

Esterification: The reaction mixture is concentrated under reduced pressure to remove water. Absolute ethanol (B145695) is then added, and dry hydrogen chloride gas is bubbled through the solution to facilitate the esterification reaction, producing this compound and sodium chloride.[4]

-

Isolation: The sodium chloride is removed by filtration. The filtrate, containing the desired product, is cooled to induce crystallization. The crystals of this compound are then collected by filtration and dried.[4]

Method from Ethyl Chloroacetate (B1199739) with Protecting Group

This approach utilizes a protecting group strategy to achieve a high-purity product.

Experimental Protocol:

-

Protection: Ethyl chloroacetate or ethyl bromoacetate (B1195939) is reacted with tert-butyl carbazate (B1233558) to form (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (B1210297).[5]

-

Deprotection and Salt Formation: The protected intermediate is dissolved in ethanol and heated to reflux. Concentrated hydrochloric acid is then slowly added to remove the tert-butyloxycarbonyl protecting group and concurrently form the hydrochloride salt.[6]

-

Isolation and Purification: Upon cooling the reaction mixture, the crude this compound precipitates. The solid is collected by filtration and can be further purified by recrystallization from absolute ethanol to yield a high-purity white product.[6]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds. The nucleophilic hydrazine group readily participates in condensation reactions, particularly with 1,3-dicarbonyl compounds, to form pyrazole (B372694) derivatives.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazoles from hydrazines and β-dicarbonyl compounds.[7][8] this compound can be utilized in a similar fashion to generate substituted pyrazoles.

General Experimental Protocol (Knorr Pyrazole Synthesis):

-

Reaction Setup: A 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl acetoacetate) and this compound are dissolved in a suitable solvent, such as ethanol or propanol. A catalytic amount of acid (e.g., glacial acetic acid) is often added.[7]

-

Reaction Conditions: The reaction mixture is heated with stirring, typically at temperatures ranging from 80 to 100 °C, for a period of 1 to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the product may precipitate directly or after the addition of water. The solid product is collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried.[7]

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

Relevance in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient, the pyrazole and other heterocyclic scaffolds synthesized from it are of immense importance in drug discovery and development. Pyrazole derivatives have been shown to exhibit a wide range of biological activities.

Biological Activities of Pyrazole Derivatives

-

Anti-inflammatory: Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9]

-

Anticancer: A number of pyrazole-containing compounds have been investigated for their anticancer activity, showing efficacy against various cancer cell lines. Some derivatives have been found to inhibit tubulin polymerization.[9]

-

Antimicrobial: Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them potential leads for the development of new anti-infective agents.[7]

-

Enzyme Inhibition: Substituted pyrazoles have been designed and synthesized as inhibitors of various enzymes, such as carbonic anhydrase, which is implicated in several diseases.

The ease of synthesis and the ability to introduce diverse substituents onto the pyrazole ring using precursors like this compound make this class of compounds a fertile ground for the discovery of novel therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, serving as a key precursor for a variety of heterocyclic compounds, most notably pyrazoles. The pharmacological significance of the pyrazole scaffold underscores the importance of this starting material in modern drug discovery and development. The synthetic methods and applications outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. name-reaction.com [name-reaction.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of Ethyl Hydrazinoacetate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of ethyl hydrazinoacetate hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a generalized, robust experimental protocol for researchers to determine specific solubility parameters in their own laboratory settings.

Introduction to this compound

This compound is an important intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, many of which are investigated in medicinal chemistry and drug development.[1] Its chemical structure, featuring a reactive hydrazine (B178648) group, an ester functional group, and its nature as a hydrochloride salt, dictates its physicochemical properties, including its solubility.[2]

Chemical Structure:

Qualitative Solubility Profile

| Solvent | Qualitative Solubility | Polarity | Reference |

| Water | Soluble | High | [5] |

| Ethanol | Soluble | High | [5] |

| Methanol | Slightly Soluble | High | [6] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | High | [6] |

The hydrochloride salt form of the compound suggests that it is more soluble in polar protic solvents like water and alcohols, where it can dissociate and form strong intermolecular interactions, including hydrogen bonds.[5][7]

Generalized Experimental Protocol for Solubility Determination

The following is a standard and reliable method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument (e.g., UV-Vis spectrophotometer if the compound has a chromophore).

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This could take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[2]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Concentration Analysis:

-

The concentration of the this compound in the filtered saturated solution can be determined by a suitable analytical method. HPLC is a common and accurate technique for this purpose.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions with the chosen analytical method.

-

Analyze the filtered saturated sample and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate the solubility in g/100 mL, use the following formula:

-

Solubility ( g/100 mL) = (Concentration from analysis (g/mL)) x 100

-

-

Visual Representations

The following diagrams illustrate the generalized workflow for solubility determination and the role of this compound as a chemical intermediate.

Caption: Generalized workflow for the experimental determination of solubility.

Caption: Role of this compound as a chemical intermediate.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public sources, its qualitative profile indicates solubility in polar solvents. For researchers and professionals in drug development requiring precise solubility measurements, the provided generalized experimental protocol offers a reliable framework for in-house determination. Understanding the solubility of this key intermediate is crucial for its effective use in the synthesis of novel compounds with potential therapeutic applications.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl Hydrazinoacetate Hydrochloride

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for ethyl hydrazinoacetate hydrochloride (CAS 6945-92-2). It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The document outlines expected NMR data, provides comprehensive experimental protocols, and includes a logical workflow for spectral analysis.

Chemical Structure

IUPAC Name: ethyl 2-hydrazinylacetate;hydrochloride[1] Molecular Formula: C₄H₁₁ClN₂O₂[2] Structure: H₂N-NH₂⁺-CH₂-C(=O)O-CH₂-CH₃ · Cl⁻

Data Presentation: ¹H and ¹³C NMR

While experimental spectra for this compound are available in spectral databases such as SpectraBase, this section provides tabulated data with expected chemical shift ranges based on the analysis of its functional groups.[1] These tables serve as a reference for the interpretation of experimental data.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The hydrazinyl protons (-NH-NH₃⁺) are exchangeable and may appear as broad signals or not be observed, depending on the solvent and sample conditions.

| Assignment | Structure Fragment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Integration |

| H-a | -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet (q) | 2H |

| H-b | -NH-CH₂-C(=O)- | 3.5 - 3.9 | Singlet (s) | 2H |

| H-c | -O-CH₂-CH₃ | 1.1 - 1.4 | Triplet (t) | 3H |

| H-d | -NH-NH₃⁺ | Variable, broad | Broad Singlet (br s) | 4H |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the choice of solvent.

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom in the this compound molecule.

| Assignment | Structure Fragment | Expected Chemical Shift (δ) ppm |

| C-1 | -C(=O)O- | 165 - 175 |

| C-2 | -O-CH₂-CH₃ | 60 - 65 |

| C-3 | -NH-CH₂-C(=O)- | 50 - 55 |

| C-4 | -O-CH₂-CH₃ | 13 - 16 |

Note: The exact chemical shifts will depend on the solvent and experimental conditions.

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Due to the hydrochloride salt form, polar solvents like Deuterium Oxide (D₂O) or DMSO-d₆ are recommended to ensure complete dissolution. D₂O is often preferred for hydrochloride salts as it can readily exchange with labile N-H protons.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex or gently agitate the vial until the sample is fully dissolved.

-

Filtration and Transfer: To remove any particulate matter that could interfere with magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents can be added, though referencing to the residual solvent peak is also common.

NMR Data Acquisition

These are general parameters that may be optimized based on the specific spectrometer and experimental goals.

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlet peaks for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the transformed spectrum and apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., D₂O at ~4.79 ppm) or the internal standard to 0 ppm.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound using NMR data.

Caption: Workflow for NMR-based structural analysis.

References

Infrared Spectral Data of Ethyl Hydrazinoacetate Hydrochloride

A comprehensive analysis of the infrared (IR) spectrum of ethyl hydrazinoacetate hydrochloride is crucial for its identification, quality control, and characterization in research and drug development. This guide provides a detailed overview of its spectral features, the experimental protocol for its analysis, and a visual representation of the analytical workflow.

The infrared spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The protonation of the hydrazine (B178648) moiety to form the hydrazinium (B103819) ion and the presence of the ester group are key features reflected in the spectrum. The quantitative data, including wavenumber, intensity, and functional group assignments, are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Mode |

| 3260 | Strong | N-H | Asymmetric Stretch |

| 3160 | Strong | N-H | Symmetric Stretch |

| 2900 | Strong | C-H (in NH3+) | Stretch |

| 1740 | Strong | C=O (Ester) | Stretch |

| 1595 | Strong | NH3+ | Asymmetric Bending |

| 1505 | Strong | NH3+ | Symmetric Bending |

| 1380 | Medium | CH2 | Bending |

| 1230 | Strong | C-O (Ester) | Stretch |

| 1030 | Strong | C-N | Stretch |

Note: Spectral data is based on typical values for hydrazinium and ester compounds and may vary slightly based on experimental conditions.

Experimental Protocol for FT-IR Analysis

The following protocol outlines the methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

2.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Sample: this compound, solid powder, analytical grade.

-

Consumables: Isopropanol (B130326) or ethanol (B145695) for cleaning, and lint-free wipes.

2.2. Procedure

-

Instrument Preparation: The FT-IR spectrometer is powered on and allowed to stabilize for at least 30 minutes to ensure the thermal stability of the source and detector.

-

ATR Crystal Cleaning: The surface of the ATR crystal is thoroughly cleaned with a lint-free wipe soaked in isopropanol and allowed to air dry completely. This removes any residual contaminants from previous measurements.

-

Background Spectrum Acquisition: A background spectrum is collected with the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Sample Application: A small amount of the solid this compound powder is placed onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: The ATR pressure clamp is lowered onto the sample to ensure firm and uniform contact between the solid powder and the ATR crystal. Consistent pressure is critical for reproducibility.

-

Sample Spectrum Acquisition: The sample spectrum is acquired using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software automatically subtracts the previously collected background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing and Analysis: The resulting spectrum is processed. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima. The identified peaks are then assigned to their corresponding molecular vibrations.

-

Post-Measurement Cleaning: After the measurement is complete, the sample is carefully removed from the ATR crystal, and the crystal is cleaned again with isopropanol as described in step 2.

Visualization of the Analytical Workflow

The logical flow of the experimental protocol, from initial sample handling to final data interpretation, is a critical aspect of ensuring reproducible and accurate results.

Caption: Workflow for FT-IR analysis of ethyl hydrazinoacetate HCl via ATR.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Ethyl Hydrazinoacetate Hydrochloride

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of ethyl hydrazinoacetate hydrochloride, a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize mass spectrometry for structural elucidation and reaction monitoring. By understanding its fragmentation pattern, researchers can more accurately identify this compound and its derivatives in complex matrices.

Core Fragmentation Pathways

Ethyl hydrazinoacetate, with a molecular weight of 118.13 g/mol for the free base, undergoes predictable fragmentation patterns in mass spectrometry based on the established behavior of ethyl esters and hydrazine (B178648) moieties.[1][2] The hydrochloride salt (molecular weight 154.59 g/mol ) will typically dissociate in the ion source, with the resulting mass spectrum corresponding to the protonated free base ([M+H]⁺) or the molecular ion (M⁺·) depending on the ionization technique.[3]

The fragmentation of the ethyl hydrazinoacetate molecular ion is primarily dictated by alpha-cleavage and rearrangements involving the ester and hydrazine functional groups.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for compounds containing heteroatoms.[4] In ethyl hydrazinoacetate, cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms is expected.

-

Cleavage adjacent to the carbonyl group: Loss of the ethoxy radical (·OC₂H₅) results in the formation of an acylium ion. Alternatively, cleavage of the C-C bond can lead to the loss of the hydrazino group.

-

Cleavage adjacent to the nitrogen atom: The C-N bond cleavage can result in the formation of a stabilized carbocation.

Rearrangement Reactions

Rearrangement reactions, such as the McLafferty rearrangement, are characteristic of ethyl esters.[1][5] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Predicted Mass Spectrometry Data

The following table summarizes the major predicted fragment ions for ethyl hydrazinoacetate based on established fragmentation principles. The relative abundances are qualitative predictions and can vary based on the specific experimental conditions.

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Fragmentation Pathway |

| 118 | [C₄H₁₀N₂O₂]⁺ | C₄H₁₀N₂O₂ | - | Molecular Ion (M⁺·) |

| 119 | [C₄H₁₁N₂O₂]⁺ | C₄H₁₁N₂O₂ | - | Protonated Molecule ([M+H]⁺) |

| 88 | [C₃H₆NO₂]⁺ | C₃H₆NO₂ | C₂H₄ | McLafferty Rearrangement |

| 73 | [C₂H₅O₂]⁺ | C₂H₅O₂ | ·CH₂NHNH₂ | Alpha-cleavage |

| 73 | [C₂H₅N₂]⁺ | C₂H₅N₂ | ·CH₂COOH | Alpha-cleavage |

| 45 | [C₂H₅O]⁺ | C₂H₅O | ·COCH₂NHNH₂ | Alpha-cleavage |

| 45 | [CH₅N₂]⁺ | CH₅N₂ | ·CH₂COOC₂H₅ | Alpha-cleavage |

| 29 | [C₂H₅]⁺ | C₂H₅ | ·OCH₂NHNH₂ | Alpha-cleavage |

Experimental Protocols

A standard approach to analyzing this compound by mass spectrometry would involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Dissolve this compound in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C. A split or splitless injection mode can be used depending on the sample concentration.

-

Gas Chromatography: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program could be as follows: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometry: The GC is interfaced with a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at 230°C and the quadrupole mass analyzer is scanned over a mass range of m/z 20-200.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

-

Sample Preparation: Dissolve this compound in a mobile phase compatible solvent, such as a mixture of water and methanol, to a concentration of approximately 10 µg/mL.

-

Liquid Chromatography: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm). A gradient elution can be employed with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient could be as follows: 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The flow rate is maintained at 0.3 mL/min.

-

Mass Spectrometry: The LC is interfaced with a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Key parameters include a capillary voltage of 3.5 kV, a desolvation gas (nitrogen) flow of 600 L/hr at a temperature of 350°C. Full scan mass spectra are acquired over a mass range of m/z 50-200. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecule ([M+H]⁺) at m/z 119 as the precursor ion and applying collision-induced dissociation (CID).

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of ethyl hydrazinoacetate.

Caption: McLafferty Rearrangement of Ethyl Hydrazinoacetate.

Caption: Alpha-Cleavage Pathways of Ethyl Hydrazinoacetate.

Caption: General Experimental Workflows for MS Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Storage Conditions for Ethyl Hydrazinoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for ethyl hydrazinoacetate hydrochloride. The information is compiled from publicly available safety data sheets and chemical databases.

Chemical Stability and Degradation

This compound is generally stable when stored under the recommended conditions.[1] However, due to its chemical structure, which includes a hydrazine (B178648) moiety and an ester group, it is susceptible to degradation through several pathways, particularly in the presence of incompatible substances or adverse environmental conditions.

-

Hydrolytic Instability: The ester linkage in the molecule is prone to hydrolysis, which can be catalyzed by the presence of moisture, acids, or bases. This degradation would yield hydrazinoacetic acid and ethanol. The hydrochloride salt form provides some protection against base-catalyzed hydrolysis.

-

Oxidative Degradation: The hydrazine group is susceptible to oxidation. Contact with strong oxidizing agents can lead to decomposition of the molecule.

-

Thermal Decomposition: When subjected to high temperatures, such as in a fire, this compound can decompose.[2] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are consistently recommended across various suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][3] | Protects from atmospheric moisture which can cause hydrolysis. Good ventilation prevents the buildup of any potential vapors. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[2] | Provides an additional layer of protection against moisture and oxidation. |

| Light | Keep in a dark place. | While specific photostability data is unavailable, storing in the dark is a general best practice to prevent light-induced degradation. |

| Container | Use a suitable, tightly closed container.[1][3] | Prevents contamination and exposure to the atmosphere. |

Chemical Incompatibilities

To prevent hazardous reactions and degradation of the product, this compound should not be stored with or exposed to the following substances:

| Incompatible Material | Reason |

| Strong Oxidizing Agents | Can cause a vigorous, potentially hazardous reaction with the hydrazine moiety.[2] |

| Strong Bases | Can deprotonate the hydrochloride salt and catalyze the hydrolysis of the ester group.[2] |

| Moisture/Water | Can lead to hydrolytic degradation of the ester.[2] |

Experimental Protocols

Detailed, validated experimental protocols for the stability testing of this compound, such as stability-indicating HPLC-UV methods, are not publicly available. For researchers needing to perform such analyses, a new method would need to be developed and validated according to ICH guidelines. This would typically involve forced degradation studies (acid, base, oxidation, heat, and light) to identify potential degradation products and ensure the analytical method can separate them from the parent compound.

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the handling and storage of this compound to maintain its stability and ensure safety.

Caption: Recommended workflow for handling and storage of this compound.

This guide summarizes the current publicly available knowledge on the stability and storage of this compound. For critical applications, it is recommended to perform in-house stability testing to establish a definitive shelf-life under your specific storage and handling conditions.

References

An In-depth Technical Guide on the Hygroscopic Nature of Ethyl Hydrazinoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrazinoacetate hydrochloride is a key building block in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceutical applications. Its utility, however, is intrinsically linked to its physical properties, most notably its hygroscopic nature. This technical guide provides a comprehensive overview of the current understanding of the hygroscopicity of this compound. It consolidates available data on its physical characteristics, outlines best practices for handling and storage to mitigate the effects of moisture absorption, and presents logical workflows for its management in a research and development setting. While specific quantitative data on the rate and extent of water absorption is not extensively available in public literature, this guide provides a framework for its safe and effective use based on established safety and handling protocols.

Introduction

This compound (CAS No. 6945-92-2) is a crystalline solid widely used as an intermediate in organic synthesis.[1][2][3] Its molecular structure, containing a reactive hydrazine (B178648) group, makes it a versatile reagent for constructing complex molecules.[2][4][5] However, the presence of a hydrochloride salt and the polar hydrazine moiety contributes to its notable hygroscopicity, the tendency to absorb moisture from the surrounding atmosphere.[6] Understanding and managing this property is critical for ensuring the material's stability, reactivity, and the reproducibility of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 6945-92-2 | [7][8] |

| Molecular Formula | C4H11ClN2O2 | [2][6] |

| Molecular Weight | 154.6 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 152-154 °C | [3][4][6] |

| Hygroscopicity | Hygroscopic | [6] |

Hygroscopic Nature and Its Implications

The hygroscopic nature of this compound necessitates careful handling and storage to prevent degradation and maintain its chemical integrity.[6][9] The absorption of water can lead to:

-

Physical Changes: The crystalline powder may become clumpy, sticky, or even deliquesce into a solution at high humidity.

-

Chemical Degradation: The presence of water can promote hydrolysis of the ester group or other undesirable side reactions, leading to impurities.

-

Inaccurate Dosing: The absorption of water increases the weight of the substance, leading to inaccuracies when measuring by mass.

Due to the lack of publicly available quantitative data from techniques such as Dynamic Vapor Sorption (DVS) analysis, a detailed experimental protocol for determining the hygroscopicity of this specific compound cannot be provided at this time. However, a general workflow for assessing the hygroscopicity of a chemical compound is outlined below.

Experimental Protocol: A General Approach for Hygroscopicity Assessment

While specific data for this compound is unavailable, a typical experimental approach to quantify hygroscopicity involves Dynamic Vapor Sorption (DVS). The following is a generalized protocol that researchers can adapt.

Objective: To determine the water sorption and desorption characteristics of a solid material at various relative humidity (RH) levels at a constant temperature.

Apparatus:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance

-

Controlled humidity and temperature chamber

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed on the DVS microbalance.

-

Drying: The sample is dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry mass.

-

Sorption Isotherm: The relative humidity is incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates. The mass change at each RH step is recorded.

-

Desorption Isotherm: Following the sorption phase, the relative humidity is incrementally decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate sorption and desorption isotherms. The extent of hygroscopicity is classified based on the percentage of water absorbed at a specific RH (e.g., 75% RH).

Handling and Storage Recommendations

Given its hygroscopic nature, strict adherence to proper handling and storage protocols is imperative.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[7][9][10]

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][9][10]

-

Minimize the time the container is open to the atmosphere.

-

Use a dry, inert gas atmosphere (e.g., nitrogen or argon) in a glovebox for highly sensitive applications.

Storage:

-

Protect from moisture.[9] Several sources recommend storage at 2-8°C.[7][11]

-

Store under an inert atmosphere for long-term stability.[9]

The following diagrams illustrate the recommended workflows for handling and storing this compound.

Caption: Workflow for receiving and storing the compound.

Caption: Workflow for handling the compound during experimental use.

Conclusion

References

- 1. 6945-92-2 this compound AKSci C186 [aksci.com]

- 2. This compound (6945-92-2) for sale [vulcanchem.com]

- 3. This compound, 97% 6945-92-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. ヒドラジノ酢酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 6945-92-2 [chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. CAS 6945-92-2 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

An In-depth Technical Guide to Ethyl Hydrazinoacetate Hydrochloride: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the molecular formula and molecular weight of ethyl hydrazinoacetate hydrochloride, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is an organic compound that serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant structural components in many pharmaceutical agents.

Data Presentation

The molecular formula and molecular weight of this compound are summarized in the table below. The data is compiled from various sources, with slight variations in the reported molecular weight due to different calculation methods and rounding.

| Parameter | Value | References |

| Molecular Formula | C₄H₁₁ClN₂O₂ | [1][2][3][4][5] |

| H₂NNHCH₂CO₂C₂H₅·HCl | [2][6] | |

| Molecular Weight | 154.59 g/mol | [2][4][5] |

| 154.60 g/mol | [6][7] | |

| 154.5953 g/mol | [1] | |

| 154.6 g/mol | [3] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized experimental protocol for the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of this compound.

Materials and Reagents:

-

This compound sample

-

Methanol (B129727) (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (LC-MS grade)

Instrumentation:

-

High-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Syringe pump for direct infusion.

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and deionized water.

-

From the stock solution, prepare a dilute sample solution of approximately 10 µg/mL in the same solvent.

-

To aid in ionization, add 0.1% (v/v) formic acid to the final sample solution.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire mass spectra over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

-

The expected protonated molecule [M+H]⁺ for the free base (C₄H₁₀N₂O₂) would be observed. The molecular weight of the free base is approximately 118.14 g/mol . Therefore, the expected m/z would be around 119.15.

-

-

Data Analysis:

-

Process the acquired mass spectra to identify the peak corresponding to the protonated molecule of ethyl hydrazinoacetate.

-

From the m/z value of the protonated molecule, calculate the molecular weight of the free base.

-

The molecular weight of the hydrochloride salt can be confirmed by adding the mass of HCl (approximately 36.46 g/mol ) to the experimentally determined mass of the free base.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the molecular weight of this compound using mass spectrometry.

References

- 1. Ethyl hydrazinoacetate, HCl | CymitQuimica [cymitquimica.com]

- 2. This compound (6945-92-2) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% 6945-92-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. 6945-92-2|Ethyl 2-hydrazinylacetate hydrochloride|BLD Pharm [bldpharm.com]

High-Purity Ethyl Hydrazinoacetate Hydrochloride: A Technical Guide for Researchers

Introduction: Ethyl hydrazinoacetate hydrochloride is a reactive and versatile reagent that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it is a key precursor for novel therapeutic agents. This technical guide provides an in-depth overview of high-purity this compound, including its commercial availability, physicochemical properties, synthesis, quality control, and applications in the development of targeted therapeutics.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from a range of commercial chemical suppliers, catering to the needs of research and development laboratories as well as bulk manufacturing. The typical purity offered by these suppliers is between 97% and 99%.

| Supplier | Country of Origin | Typical Purity |

| Ottokemi | India | 97% |

| Finetech Industry limited | China | Not specified |

| Pure Chemistry Scientific Inc. | USA | Not specified |

| Santa Cruz Biotechnology | USA | Not specified |

| Anant Pharmaceuticals Pvt. Ltd. | India | Not specified |

| ChemicalBook | China | 95-99% |

| Sigma-Aldrich | USA | 97% |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] A comprehensive summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| CAS Number | 6945-92-2 |

| Molecular Formula | C4H11ClN2O2 |

| Molecular Weight | 154.60 g/mol |

| Melting Point | 152-154 °C (lit.) |

| Boiling Point | 223 °C at 760 mmHg |

| Flash Point | 88.6 °C |

| Vapor Pressure | 0.0988 mmHg at 25 °C |

| Solubility | Soluble in DMSO (Sparingly), Methanol (Slightly) |

| Appearance | White to off-white powder |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of ethyl chloroacetate (B1199739) with hydrazine (B178648) hydrate (B1144303), followed by treatment with hydrochloric acid. Several variations of this method exist, with differences in reaction conditions, solvents, and purification procedures. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis from Ethyl Chloroacetate and Hydrazine Hydrate

Materials:

-

Ethyl chloroacetate

-

Hydrazine hydrate (80%)

-

Ethanol

-

Sodium ethoxide

-

Dry hydrogen chloride gas

-

Activated carbon

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 122.55 g (1 mol) of ethyl chloroacetate and 68 g (1 mol) of sodium ethoxide in 560 ml of ethanol.

-

Cool the mixture to 0-5 °C with stirring.

-

Slowly add 75 g (1.2 mol) of 80% hydrazine hydrate over 1 hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, slowly warm the reaction mixture to 25 °C and continue stirring for 3 hours.

-

Filter the reaction mixture to remove any solid byproducts. The resulting filtrate contains the intermediate ethyl hydrazinoacetate.

-

Introduce dry hydrogen chloride gas into the filtrate.